molecular formula C10H14BrN3O B6629059 3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide

3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide

Cat. No.: B6629059
M. Wt: 272.14 g/mol
InChI Key: FIRXPMLASLEERW-UHFFFAOYSA-N
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Description

3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide, also known as BAY-678, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the protein kinase PAK4, which plays a critical role in cancer cell growth, migration, and invasion.

Mechanism of Action

3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide selectively inhibits the protein kinase PAK4, which is overexpressed in many types of cancer. PAK4 plays a critical role in cancer cell growth, migration, and invasion by regulating the cytoskeleton and cell signaling pathways. By inhibiting PAK4, this compound disrupts these processes and induces cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cancer cell migration and invasion. It has also been shown to reduce tumor growth in preclinical models of cancer. Additionally, this compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide is its selectivity for PAK4, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, making it a suitable candidate for oral administration. However, one limitation is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.

Future Directions

There are several potential future directions for 3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide research. First, it could be tested in clinical trials to determine its efficacy and safety in humans. Second, it could be tested in combination with other cancer treatments to determine its synergistic effects. Third, its mechanism of action could be further elucidated to identify potential biomarkers for patient selection. Fourth, it could be tested in other types of cancer to determine its broad-spectrum activity. Finally, it could be optimized for improved potency, selectivity, and pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide involves the reaction of 5-bromopyridin-3-amine with 2,2-dimethyl-3-oxobutanoic acid in the presence of a coupling agent. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. It has been shown to inhibit cancer cell growth, migration, and invasion in vitro and in vivo. In addition, this compound has demonstrated synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy.

Properties

IUPAC Name

3-[(5-bromopyridin-3-yl)amino]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-10(2,9(12)15)6-14-8-3-7(11)4-13-5-8/h3-5,14H,6H2,1-2H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRXPMLASLEERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=CC(=CN=C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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